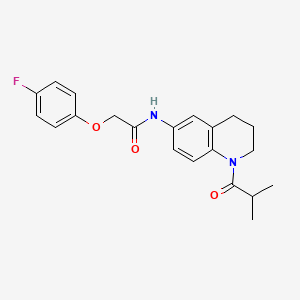

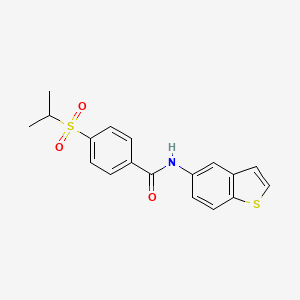

![molecular formula C17H15ClN2O2S2 B2781357 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide CAS No. 886951-63-9](/img/structure/B2781357.png)

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide” is a complex organic compound that contains a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazoles are found in many biologically active natural products and pharmaceutically important compounds .

Synthesis Analysis

The synthesis of benzothiazoles often involves metalation reactions, which include lithiation, magnesation, zincation, caldation, boronation, and silylation . The resulting metalated thiazoles can undergo nucleophilic additions and metal-catalyzed cross-coupling reactions .Chemical Reactions Analysis

Benzothiazoles can participate in a variety of chemical reactions. For instance, they can undergo lithiation, a process where a lithium atom is introduced into the molecule . They can also participate in cross-coupling reactions, which are useful in forming carbon-carbon bonds .Applications De Recherche Scientifique

Synthesis and Biological Activities

Heterocyclic Compound Synthesis : A study reported the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic properties. These compounds include benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines, highlighting the broad potential of related chemical structures in medicinal chemistry (Abu‐Hashem et al., 2020).

Antimicrobial Applications : Research on new pyridine derivatives, including 2-amino substituted benzothiazoles, showcased variable antimicrobial activity against bacteria and fungi, indicating the significance of the thiazole moiety in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Inhibitors of Stearoyl-CoA Desaturase-1 : A detailed study on benzamides as inhibitors of stearoyl-CoA desaturase-1 (SCD-1) revealed compounds with potent inhibitory activity, showcasing the therapeutic potential in treating metabolic diseases (Uto et al., 2009).

Photoinduced Reactions : Investigation into the photooxidation of triphenylthiazole underlines the diverse chemical reactivity of thiazole derivatives, potentially useful in photochemical applications and studies on photodynamic action in biological systems (Matsuura & Saito, 1969).

Molluscicidal Properties : Thiazolo[5,4-d]pyrimidines were synthesized and evaluated for activity against snails, which are intermediate hosts of schistosomiasis, indicating the utility of such compounds in addressing parasitic diseases (El-Bayouki & Basyouni, 1988).

Propriétés

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2S2/c1-3-23-13-7-5-4-6-10(13)16(21)20-17-19-14-12(22-2)9-8-11(18)15(14)24-17/h4-9H,3H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCORNFLBLNFBAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

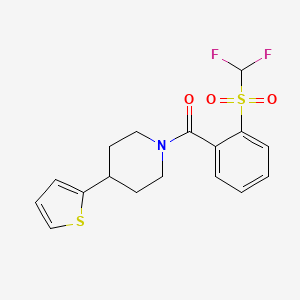

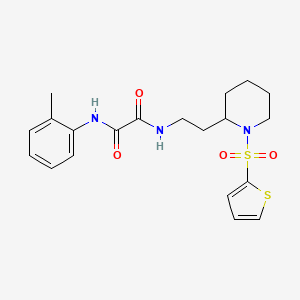

![4-Ethyl-3-methylsulfanyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2781285.png)

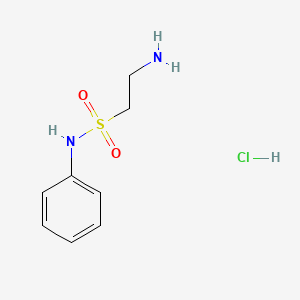

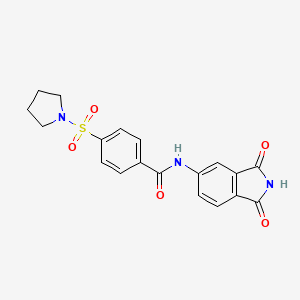

![1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid](/img/structure/B2781286.png)

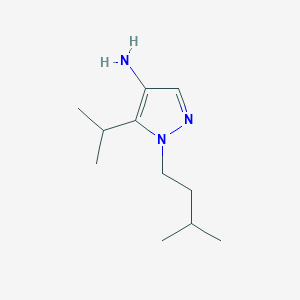

![3-benzyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781290.png)

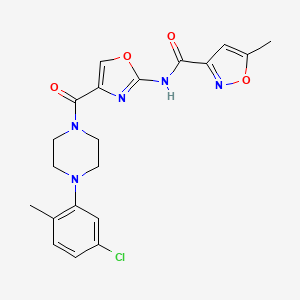

![N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2781292.png)

![N-[2-acetyl-5-(diethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2781294.png)